3-Nitro-2-(phenylamino)benzoic acid
Overview
Description
3-Nitro-2-(phenylamino)benzoic acid is an organic compound with the molecular formula C13H10N2O4 . It is used in research and has a molecular weight of 258.23 .
Synthesis Analysis
The synthesis of 3-Nitro-2-(phenylamino)benzoic acid can be achieved through several methods. One method involves the Ullmann reaction, where aniline and 2-chloro-3-nitrobenzoic acid are combined in the presence of copper (II) acetate and anhydrous potassium carbonate . The reaction mixture is heated to 160°C for 1 hour, then cooled to room temperature . Another method involves the use of sodium tetrahydroborate and sodium hydroxide .Molecular Structure Analysis
The molecular structure of 3-Nitro-2-(phenylamino)benzoic acid consists of a benzoic acid group attached to a nitro group and a phenylamino group . The InChI Key for this compound is WBCLJNZXAOMGGR-UHFFFAOYSA-N .Scientific Research Applications
Modification of Chloride Ion Transport in Membranes
- Research Use : Investigation of chloride ion transport in human erythrocyte ghost membranes using photoaffinity labeling reagents based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid analogs (Branchini et al., 1995).
Assay of Penicillin Acylase in Organic Media
- Research Use : Employing a synthetic substrate related to 3-Nitro-2-(phenylamino)benzoic acid for assaying penicillin acylase activity in reversed micellar systems (Alves et al., 1995).
Synthesis and Characterization of Photoaffinity Analogs
- Research Use : Synthesis of photoaffinity analogs of epithelial chloride channel blockers using compounds structurally related to 3-Nitro-2-(phenylamino)benzoic acid for studying chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1991).
Luminescence Sensitization in Chemistry
- Research Use : Investigating thiophenyl-derivatized nitrobenzoic acid ligands, related to 3-Nitro-2-(phenylamino)benzoic acid, as possible sensitizers for luminescence in Eu(III) and Tb(III) complexes (Viswanathan & Bettencourt-Dias, 2006).
Synthesis of Tritium Labeled Photoaffinity Labeling Agents
- Research Use : Creating tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agents for chloride channels, derived from 5-nitro-2-(3-phenylpropylamino)-benzoic acid (Branchini et al., 1992).
Nitro-Hunsdiecker Reaction
- Research Use : Studying the nitrodecarboxylation of aromatic alpha,beta-unsaturated carboxylic acids and ring-activated benzoic acids, closely related to 3-Nitro-2-(phenylamino)benzoic acid (Das, Sinha, & Roy, 2002).
Desulfurization Studies
- Research Use : Exploring the desulfurization reaction of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, a compound structurally related to 3-Nitro-2-(phenylamino)benzoic acid (Argilagos et al., 1998).
Synthesis of 4-(N-Phenylamino)-benzoic Acid
- Research Use : Synthesis of N Phenylamino) benzoic acid from p-aminobenzoic acid, illustrating the chemical transformation possibilities of compounds similar to 3-Nitro-2-(phenylamino)benzoic acid (Zhao, 2002).
Safety And Hazards
properties
IUPAC Name |
2-anilino-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-7-4-8-11(15(18)19)12(10)14-9-5-2-1-3-6-9/h1-8,14H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCLJNZXAOMGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378013 | |
Record name | 2-Anilino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(phenylamino)benzoic acid | |
CAS RN |
54420-95-0 | |
Record name | 3-Nitro-2-(phenylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54420-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Anilino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-2-phenylaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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